4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride
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Overview
Description
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride is a highly potent and selective inhibitor of NEDD8-activating enzyme (NAE). This compound has shown significant antitumor activity in various cancer models by suppressing the neddylation pathway, which is crucial for cancer cell growth and survival .
Preparation Methods
The synthetic routes and reaction conditions for 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride are not extensively detailed in publicly available sources. it is known that this compound is a small molecule inhibitor designed to target NEDD8-activating enzyme. Industrial production methods likely involve standard organic synthesis techniques, including the use of click chemistry, as TAS4464 contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Chemical Reactions Analysis
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride primarily undergoes reactions related to its role as an inhibitor of NEDD8-activating enzyme. It forms an adduct with NEDD8, leading to the inhibition of NAE enzyme activity. This inhibition results in the accumulation of cullin-RING E3 ubiquitin ligase (CRL) substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines . The compound’s alkyne group also allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Scientific Research Applications
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride has been extensively studied for its antitumor properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including both hematologic and solid tumors. The compound has demonstrated greater inhibitory effects than the known NAE inhibitor MLN4924 in both enzyme assays and cellular models . This compound has been evaluated in preclinical models of acute myeloid leukemia (AML), where it induced apoptotic cell death through the activation of both intrinsic and extrinsic apoptotic pathways . Additionally, this compound has shown promising results in human tumor xenograft mouse models, leading to significant tumor regression without marked weight loss .
Mechanism of Action
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride exerts its effects by selectively inhibiting NEDD8-activating enzyme (NAE). This inhibition prevents the neddylation of cullin-RING E3 ubiquitin ligases (CRLs), leading to the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα . The compound activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia cells . This compound also induces the mRNA transcription of the intrinsic proapoptotic factor NOXA and decreases that of the extrinsic antiapoptotic factor c-FLIP .
Comparison with Similar Compounds
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride is compared to other NAE inhibitors such as MLN4924. TAS4464 has shown greater inhibitory effects and prolonged target inhibition compared to MLN4924 . Similar compounds include MLN4924, which also targets NEDD8-activating enzyme but with less potency and selectivity compared to TAS4464 .
Properties
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O6S.ClH/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32;/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32);1H/t15-,17-,18-,21-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFJYCKNAWPTL-WVAMHNCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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